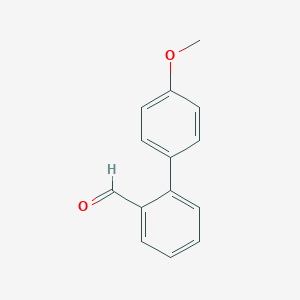

2-(4-Methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQIZQKPSRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362671 | |

| Record name | 2-(4-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-04-3 | |

| Record name | 2-(4-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16064-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches Towards 2 4 Methoxyphenyl Benzaldehyde and Its Derivatives

Direct Synthetic Routes to 2-(4-Methoxyphenyl)benzaldehyde

Direct approaches to forming the biaryl scaffold of this compound primarily involve the creation of the C-C bond between the benzaldehyde (B42025) and methoxyphenyl rings.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic Aromatic Substitution (SNA_r) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. chemistrysteps.comnih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

While SNA_r is a common method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, its application in forming carbon-carbon bonds for biaryl synthesis is less frequent. researchgate.netnih.gov A plausible, though not widely exemplified, strategy for synthesizing the target compound could involve the reaction of a potent nucleophile derived from 4-methoxyanisole with a benzaldehyde derivative bearing a good leaving group (like fluorine or chlorine) and strongly activated by EWGs. The effectiveness of the leaving group in SNA_r reactions often follows the trend F > Cl > Br > I, which is inverse to the trend seen in SN1 and SN2 reactions. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. tcichemicals.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild conditions and high functional group tolerance. tcichemicals.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Several named reactions fall under this category, with the Suzuki-Miyaura and Stille couplings being the most prominent for this type of transformation.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.comjk-sci.com The synthesis of this compound could be efficiently achieved by coupling 2-bromobenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. gre.ac.uknih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org While effective and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The target molecule could be formed by reacting 2-iodobenzaldehyde with (4-methoxyphenyl)tributylstannane. harvard.eduorgsyn.orgrsc.org

| Coupling Reaction | Organometallic Reagent (R-M) | Electrophile (R'-X) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid or ester | Aryl halide or triflate | Low toxicity of boron reagents; mild conditions. tcichemicals.com |

| Stille | Arylstannane | Aryl halide or triflate | High functional group tolerance; toxic tin reagents. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Aryl halide or triflate | Forms aryl-alkene bonds. |

| Negishi | Aryl-zinc | Aryl halide or triflate | High reactivity; moisture sensitive reagents. |

Electrophilic Cyclization Approaches

Electrophilic cyclization is a powerful strategy for synthesizing a wide variety of heterocyclic and carbocyclic compounds. figshare.comresearchgate.net This process typically involves an intramolecular attack of a nucleophilic π-system (like an alkene or an aromatic ring) onto an electrophilic center generated within the same molecule. However, this approach is not a common or direct method for synthesizing simple biaryl compounds like this compound. More often, it is employed in the synthesis of more complex, fused ring systems where the biaryl moiety is already partially constructed. For instance, a suitably substituted 2'-arylbenzaldehyde derivative could undergo a photoinduced oxidative cyclization to form a phenanthridine. nih.gov

Indirect Synthetic Pathways via Precursors and Building Blocks

Indirect methods focus on using readily available starting materials to construct derivatives of the target compound. 4-Methoxybenzaldehyde (B44291), also known as p-anisaldehyde, is a particularly valuable and versatile building block in this regard.

Aldol Condensation Reactions Involving 4-Methoxybenzaldehyde

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.comazom.comwikipedia.org A specific variation, the Claisen-Schmidt condensation, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic aldehyde that cannot form an enolate itself, such as 4-methoxybenzaldehyde. gordon.edunih.gov This reaction is typically carried out under basic or acidic conditions and leads to the formation of a β-hydroxy carbonyl compound, which often dehydrates to yield a highly conjugated α,β-unsaturated aldehyde or ketone. magritek.comwikipedia.org

This strategy is widely used to synthesize chalcones and other related enones, which are precursors to flavonoids and possess a range of biological activities. researchgate.netresearchgate.net For example, the base-catalyzed reaction of 4-methoxybenzaldehyde with acetone first yields 4-(4'-methoxyphenyl)-3-buten-2-one. azom.comstudy.com If the stoichiometry is adjusted, a second condensation can occur at the other side of the acetone molecule to produce 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. magritek.comreddit.com

| Enolizable Partner | Catalyst | Product of Condensation with p-Anisaldehyde |

|---|---|---|

| Acetone | Base (e.g., NaOH, KOH) | 4-(4'-methoxyphenyl)-3-buten-2-one. azom.comstudy.com |

| Acetophenone | Base (e.g., NaOH) | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone). chegg.com |

| 2-Hydroxyacetophenone | Base (e.g., MgO) | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. researchgate.net |

| Cyclohexanone (B45756) | Base (e.g., NaOH) | 2,6-bis(4-methoxybenzylidene)cyclohexanone. nih.gov |

Synthesis from Related Aryl-Substituted Precursors

The construction of the this compound scaffold is frequently achieved through palladium-catalyzed cross-coupling reactions, which form the pivotal carbon-carbon bond between the two aryl rings. The Suzuki-Miyaura coupling is a prominent and versatile method for this transformation. This reaction typically involves the coupling of an ortho-substituted halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde) with 4-methoxyphenylboronic acid.

The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, in the presence of a base. The choice of solvent, base, and reaction conditions is crucial for achieving high yields and purity. This approach is highly valued for its functional group tolerance, allowing for the presence of the sensitive aldehyde moiety.

Alternative aryl precursors can also be employed. For instance, methods using aryne precursors have been developed for the synthesis of complex biaryl systems. tcichemicals.com These highly reactive intermediates can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates and trapped with appropriate coupling partners. tcichemicals.com

| Aryl Halide Precursor | Arylboronic Acid Precursor | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | High |

| 2-Iodobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | Good to High |

| 2-Bromobenzaldehyde dimethyl acetal | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | High (followed by deprotection) |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound and related compounds. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. asianpubs.orgresearchgate.net For the synthesis of biaryl compounds, microwave heating has been successfully applied to palladium-catalyzed coupling reactions. The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. arkat-usa.org This technique is considered an eco-friendly and efficient alternative to conventional heating methods. asianpubs.org

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzimidazole (B57391) Synthesis | 1-2 hours | 60-120 seconds | Significant (from moderate to 90-98%) | researchgate.net |

| Thiazolidinone Synthesis | 48 hours | 12 minutes | Significant | arkat-usa.org |

| Claisen-Schmidt Condensation | Several hours | 2-5 minutes | Often quantitative yields | nih.gov |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and avoiding the use of toxic and flammable substances. acs.org Mechanochemical methods, such as grinding reactants together in a mortar and pestle or using a ball mill, can facilitate reactions in the absence of a solvent. rasayanjournal.co.in For instance, the Claisen-Schmidt condensation, a reaction often used to synthesize chalcone precursors, has been effectively carried out by grinding an aldehyde and a ketone with a solid base like sodium hydroxide, resulting in high yields and purity. acs.orgrasayanjournal.co.in This approach could be adapted for steps in the synthesis of this compound derivatives.

Natural Deep Eutectic Solvents (NADES) are emerging as a new class of green solvents. researchgate.netlp.edu.ua They are typically formed by mixing two or more naturally occurring solid compounds, such as sugars, amino acids, or organic acids, which form a eutectic mixture with a melting point significantly lower than that of the individual components. peerj.commdpi.com NADES are attractive for their biodegradability, low toxicity, low cost, and simple preparation. lp.edu.uamdpi.com They have been explored as media for various chemical transformations, including enzyme-catalyzed reactions and metal-catalyzed cross-coupling reactions. Their unique solvent properties can influence reaction rates and selectivity, offering a sustainable alternative to conventional organic solvents.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

|---|---|---|

| Choline chloride | Urea (B33335) | 1:2 |

| Choline chloride | Glycerol | 1:2 |

| Proline | Malic acid | 1:1 |

| Glucose | Citric acid | 1:1 |

Functionalization Strategies and Derivatization of the Benzaldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. rsc.org This enables the synthesis of a diverse library of derivatives with potentially new properties and applications. The presence of this moiety makes it a valuable precursor for more complex, axially chiral compounds. rsc.orgrsc.org

Key derivatization strategies include:

Reduction: The aldehyde can be smoothly reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), often in quantitative yield. rsc.org

Reductive Amination: A one-pot, two-step protocol can be employed to convert the aldehyde into a secondary amine by reacting it with a primary amine (e.g., aniline) in the presence of a reducing agent. rsc.org

Condensation Reactions: The aldehyde readily condenses with compounds containing an active amino group. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime. rsc.org Similarly, condensation with various aromatic amines leads to the formation of Schiff bases (imines). researchgate.net

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene, such as an axially chiral styrene, without loss of enantiopurity in chiral analogs. rsc.org

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | NaBH4 | Primary Alcohol | rsc.org |

| Reductive Amination | Aniline, reducing agent | Secondary Amine | rsc.org |

| Oxime Formation | Hydroxylamine hydrochloride | Oxime | rsc.org |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene (Styrene) | rsc.org |

| Schiff Base Formation | Aromatic Amines | Imine | researchgate.net |

Stereoselective and Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, particularly atropisomers which possess axial chirality, is a significant area of research. rsc.org These enantiomerically pure biaryl aldehydes are valuable as chiral building blocks, organocatalysts, and probes for enantioselective recognition. rsc.org

Recent advances have focused on desymmetrization strategies starting from prochiral biaryl dialdehydes. One notable method involves a silver-catalyzed desymmetric [3+2] cycloaddition reaction with activated isocyanides. rsc.org This protocol allows for the construction of biaryl aldehydes containing both a stereogenic C-C axis and adjacent stereogenic carbon centers with excellent enantioselectivities. rsc.orgrsc.org

Another powerful approach is the N-Heterocyclic Carbene (NHC)-catalyzed desymmetrization of biaryldialdehydes. researchgate.net This organocatalytic method can involve strategies like desymmetric esterification to produce axially chiral aldehydes with high stereocontrol. researchgate.net These methods provide efficient routes to optically active biaryl aldehydes that are otherwise challenging to synthesize.

| Method | Catalyst System | Key Features | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Desymmetric [3+2] Cycloaddition | Silver (Ag) catalyst with chiral ligand | Creates both axial and central chirality; 100% atom economy | Moderate to excellent diastereoselectivity, uniformly excellent enantioselectivity | rsc.orgrsc.org |

| NHC-Catalyzed Desymmetrization | Chiral N-Heterocyclic Carbene (NHC) | Organocatalytic; mild conditions | Good to high yields with excellent enantioselectivity | researchgate.netresearchgate.net |

| Diels-Alder/Retro-Diels-Alder Reaction | Copper (Cu) catalyst with chiral ligand | Reaction of 2-pyrones with alkynes | Excellent yields and enantioselectivities (up to >99% ee) | nih.gov |

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Benzaldehyde and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure and properties of 2-(4-Methoxyphenyl)benzaldehyde and its analogs. These computational techniques provide a framework for understanding the behavior of these compounds at an electronic level.

Ab Initio Methods (e.g., HF)

Ab initio methods, particularly the Hartree-Fock (HF) approach, serve as a foundational method for obtaining the optimized geometry and electronic properties of these molecules. pesquisaonline.netresearchgate.net For instance, in the analysis of analogs like 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, computations were performed at the Hartree-Fock level to understand its electronic characteristics. pesquisaonline.netresearchgate.net Such studies confirm that the calculated geometrical parameters are generally in agreement with those of similar derivatives. researchgate.net The HF method is also utilized to perform Molecular Electrostatic Potential (MEP) analysis, which helps in identifying reactive sites within the molecule. pesquisaonline.netresearchgate.net

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Density Functional Theory (DFT) has proven to be a highly effective and widely used method for studying the electronic structure of molecules like 4-methoxybenzaldehyde (B44291), an analog of the title compound. mahendrapublications.com The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a popular functional for these calculations, often paired with basis sets like 6-311++G(d,p). mahendrapublications.comresearchgate.net

DFT calculations are employed to determine various properties:

Optimized Molecular Geometry: The structural parameters such as bond lengths and angles are calculated and can be compared with experimental data from X-ray diffraction. For 4-methoxybenzaldehyde, the optimized parameters calculated via B3LYP/6-311++G(d,p) show good agreement with experimental values. mahendrapublications.com

Vibrational Frequencies: Harmonic vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a minimum on the potential energy surface. mahendrapublications.com

Thermodynamic Parameters: DFT calculations can also yield important thermodynamic properties of the molecule. mahendrapublications.com

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O Bond Length | 1.21 Å | 1.20 Å |

| C-O (methoxy) Bond Length | 1.36 Å | 1.35 Å |

| C-C (ring-aldehyde) Bond Length | 1.48 Å | 1.47 Å |

Molecular Electronic Structure Analysis

The analysis of the molecular electronic structure provides a deeper understanding of the reactivity, stability, and intermolecular interactions of this compound and its analogs.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic properties. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. numberanalytics.com

For analogs like 4-methoxybenzaldehyde and 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] mdpi.commdpi.comphenanthroline, the HOMO-LUMO energies are calculated using methods like Time-Dependent DFT (TD-DFT) at the B3LYP level. mahendrapublications.comnih.gov

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), which is evidenced in some imidazole (B134444) derivatives. numberanalytics.comnih.gov

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] mdpi.commdpi.comphenanthroline | -6.12 | -2.25 | 3.87 | nih.gov |

| 4-hydroxybenzaldehyde (B117250) | -8.91 | -4.10 | 4.81 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and predicting sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. libretexts.org

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In analogs like 4-hydroxybenzaldehyde, these regions are found around the oxygen atoms of the carbonyl group. mdpi.com

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms. mahendrapublications.commdpi.com

Green Regions: Represent neutral or zero potential areas.

For analogs such as 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, MEP analysis performed by the HF method reveals that the negative charge is concentrated over the nitro group, making it the most reactive part of the molecule, while the positive region is found over the NH part of the imidazole ring. pesquisaonline.net This "recognition" of one molecule by another is crucial in processes like drug-receptor interactions. pesquisaonline.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with them. researchgate.netwisc.eduusc.edu

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a pivotal aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (stable conformers) and saddle points (transition states between conformers), are of particular interest.

In a study of the related isomer, 4-methoxybenzaldehyde, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory were used to identify its most stable conformer mahendrapublications.com. The global minimum energy for this stable structure was calculated to be -460.22823173 Hartrees mahendrapublications.com. In this conformation, the methoxy (B1213986) and benzaldehyde (B42025) groups are nearly coplanar with the benzene (B151609) ring mahendrapublications.com. The slight out-of-plane torsion angles indicate a tendency to relieve minor steric strain while maintaining a high degree of conjugation mahendrapublications.com.

The exploration of a PES can be computationally intensive. Methods such as random walks and simulated annealing are employed to search the conformational space for various isomers and their relative stabilities nih.gov. These computational techniques are essential for predicting the most likely conformations that would be observed experimentally.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

For instance, a Hirshfeld surface analysis of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole revealed that H···H (48.7%) and H···C/C···H (23.3%) interactions are the most significant contributors to the crystal packing nih.govresearchgate.net. In another related molecule, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the dominant interactions were also found to be H···H (50.4%) and C···H/H···C (37.9%), with a smaller contribution from O···H/H···O (5.1%) interactions nih.gov. These findings suggest that van der Waals forces and weak hydrogen bonds play a crucial role in the solid-state structures of these types of molecules nih.govnih.gov.

Table 1: Percentage Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis for Analogous Compounds

| Interaction Type | 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole nih.govresearchgate.net | 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov |

| H···H | 48.7% | 50.4% |

| H···C/C···H | 23.3% | 37.9% |

| H···N/N···H | 12.3% | - |

| H···O/O···H | Not specified | 5.1% |

Note: The data presented is for analogous compounds and serves to illustrate the types of interactions expected for this compound.

Prediction of Molecular Reactivity and Stability

The chemical reactivity and stability of a molecule can be predicted using parameters derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.netacs.org. Conversely, a small energy gap indicates that a molecule is more reactive and less stable researchgate.netacs.org.

Other quantum chemical descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η).

In a study of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO and LUMO energies were calculated as -6.27 eV and -2.51 eV, respectively, resulting in an energy gap of 3.76 eV malayajournal.org. For 4-hydroxybenzaldehyde, the calculated HOMO-LUMO gap was approximately 5.01 eV, indicating greater chemical stability mdpi.com. These values for related benzaldehyde derivatives suggest that this compound would also have its reactivity governed by the energies of its frontier orbitals.

First-Order Hyperpolarizability and Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation (SHG).

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The calculation of the total static first-order hyperpolarizability (βtot) provides a theoretical estimation of a molecule's potential as an NLO material. Often, the calculated value is compared to that of a standard NLO material like urea (B33335) to gauge its effectiveness.

For organic molecules, a large β value is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the methoxy group acts as an electron donor and the benzaldehyde group as an electron acceptor, connected through a biphenyl (B1667301) system, which could facilitate ICT and lead to significant NLO properties.

Studies on analogous benzaldehyde derivatives have provided valuable data. For instance, DFT calculations on chloro-substituted benzaldehydes have shown that their first-order hyperpolarizability values can be substantial researchgate.net. A study on 4-methoxybenzaldehyde also highlighted its potential for NLO applications based on calculated hyperpolarizability tensors mahendrapublications.com. The calculated first hyperpolarizability value for 4-hydroxybenzaldehyde was found to be 16.518 x 10-30 esu, indicating NLO activity mdpi.com.

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability for Analogous Benzaldehyde Derivatives

| Compound | Dipole Moment (μtot) (Debye) | First-Order Hyperpolarizability (βtot) (x 10-30 cm5/esu) |

| o-Cl benzaldehyde researchgate.net | 3.1243 | 155.86 |

| m-Cl benzaldehyde researchgate.net | 1.8918 | 240.86 |

| p-Cl benzaldehyde researchgate.net | 2.1276 | 820.22 |

| 4-hydroxybenzaldehyde mdpi.com | 4.66 | 16.518 |

Note: The data presented is for analogous compounds and illustrates the range of NLO properties that can be expected. The specific computational methods and basis sets used can influence the calculated values.

Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenyl Benzaldehyde

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in 2-(4-Methoxyphenyl)benzaldehyde is susceptible to oxidation to form the corresponding carboxylic acid, 2-(4-methoxyphenyl)benzoic acid. This transformation is a fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion. The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3) in the presence of sulfuric acid (Jones reagent)

Silver oxide (Ag2O) (Tollens' reagent)

Hydrogen peroxide (H2O2)

The reaction generally proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidant, leading to the formation of the carboxylic acid. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings may influence the reactivity of the aldehyde, though typically the oxidation is a robust and high-yielding process.

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (2-(4-methoxyphenyl)phenyl)methanol. This transformation is a cornerstone of organic synthesis, providing access to a different class of compounds with distinct reactivity.

A variety of reducing agents can accomplish this reduction, with the choice often dictated by selectivity and reaction conditions. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent, often used in alcoholic solvents. A study on the reduction of substituted benzaldehydes demonstrated that NaBH4 can be used, and the reaction can be influenced by the presence of other functional groups. For instance, in a related molecule, quenching the intermediate benzyl (B1604629) alkoxide with a weak acid like acetic acid was necessary to prevent rearrangement. nih.gov

Lithium aluminum hydride (LiAlH4): A powerful and less selective reducing agent, capable of reducing a wide range of carbonyl compounds. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

The general mechanism for hydride reduction involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

| Reagent | Conditions | Product | Notes |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | (2-(4-methoxyphenyl)phenyl)methanol | Mild and selective. nih.gov |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether/THF | (2-(4-methoxyphenyl)phenyl)methanol | Powerful, less selective. |

| Hydrogen (H2) / Catalyst (Pd, Pt, Ni) | Varies | (2-(4-methoxyphenyl)phenyl)methanol | Catalytic hydrogenation. |

Substitution Reactions on Aromatic Rings

The two phenyl rings of this compound are subject to substitution reactions, primarily electrophilic aromatic substitution. The directing effects of the substituents on the rings—the aldehyde group and the methoxy group—govern the position of substitution.

Electrophilic Aromatic Substitution:

The phenyl ring bearing the aldehyde group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the formyl group (-CHO). This group is a meta-director, meaning incoming electrophiles will preferentially add to the positions meta to the aldehyde.

The phenyl ring with the methoxy group (-OCH3) is activated towards electrophilic attack. The methoxy group is an electron-donating group and is an ortho, para-director. Therefore, electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgnih.gov While the aldehyde group is electron-withdrawing, it is generally not sufficient to activate the ring for nucleophilic attack under standard conditions. However, under specific conditions or with highly activated substrates, such reactions might be possible. For a nucleophilic aromatic substitution to occur, there usually needs to be a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org

Cyclization Reactions for Heterocyclic Formation

The structure of this compound, with its ortho-substituted biphenyl (B1667301) framework, is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are valuable for the synthesis of complex polycyclic molecules.

One important application is the synthesis of dibenzo[b,f]oxepine derivatives. This can be achieved through an acid-catalyzed intramolecular cyclization. The aldehyde group can react with a nucleophile, and the resulting intermediate can undergo cyclization onto the adjacent phenyl ring.

Photochemical cyclizations also offer a powerful method for constructing heterocyclic frameworks under mild conditions. chim.it These reactions often proceed through radical or pericyclic mechanisms, leading to the formation of unique ring systems. For instance, related biphenyl aldehydes can undergo photocyclization to form phenanthrene-like structures.

Coupling Reactions and Complex Molecule Synthesis

The aldehyde and the aromatic rings of this compound can participate in various coupling reactions, enabling the synthesis of more complex molecules.

Wittig Reaction: The aldehyde group can react with a phosphonium (B103445) ylide in a Wittig reaction to form an alkene. This is a versatile method for creating carbon-carbon double bonds with high regioselectivity.

Suzuki and other Cross-Coupling Reactions: While the parent molecule itself may not be a direct substrate for cross-coupling reactions without prior functionalization, its synthesis often involves a Suzuki coupling. For example, 2-formylphenylboronic acid can be coupled with a 4-haloanisole derivative in the presence of a palladium catalyst. Conversely, the aromatic rings of this compound could be halogenated to create substrates for subsequent cross-coupling reactions.

McMurry Coupling: In a related study, substituted benzaldehydes were used in McMurry coupling reactions with chromanones in the presence of lithium aluminum hydride and titanium(IV) chloride to synthesize complex benzopyran derivatives. nih.gov This demonstrates the potential of the aldehyde functionality to participate in reductive coupling reactions.

Cascade Reactions and Tandem Processes

The multiple reactive sites in this compound allow for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. mdpi.comub.edu These processes are highly efficient as they minimize the need for purification of intermediates, saving time and resources. mdpi.com

An example of a potential cascade reaction could involve an initial reaction at the aldehyde, followed by a cyclization and a subsequent rearrangement or substitution. For instance, a reaction could be initiated by the formation of an imine from the aldehyde, which then undergoes an intramolecular cyclization onto the neighboring phenyl ring, potentially followed by an oxidation or rearrangement step to yield a complex heterocyclic product. The development of such one-pot chemoenzymatic processes is a growing area of research. mdpi.com

| Reaction Type | Reagent/Catalyst | Product Type |

| Oxidation | KMnO4, CrO3, Ag2O | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4, H2/Pd | Primary Alcohol |

| Electrophilic Substitution | Varies (e.g., Br2, HNO3) | Substituted biaryl |

| Cyclization | Acid or Light | Heterocycles (e.g., dibenzo[b,f]oxepines) |

| Coupling (Wittig) | Phosphonium ylide | Alkene |

| Coupling (McMurry) | LAH-TiCl4 | Coupled products (e.g., benzopyrans) nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation in Derivatives of 2 4 Methoxyphenyl Benzaldehyde

Correlating Structural Features with Biological Activities

The bioactivity of 2-(4-Methoxyphenyl)benzaldehyde derivatives can be significantly modulated by the nature and position of various substituents on the core structure. These modifications influence the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets.

The introduction of different functional groups onto the benzaldehyde (B42025) ring of the parent structure has been shown to have a profound impact on the biological efficacy of the resulting derivatives. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a pivotal role in determining the potency of these compounds.

Research into the impact of para-substituted benzaldehyde derivatives has demonstrated that the strength of the electron-donating or electron-withdrawing groups correlates with the compound's effect on the conformation of proteins like human serum albumin (HSA). For instance, derivatives with strongly electron-donating groups such as diethylamino or strongly electron-withdrawing groups like nitro exhibit a greater effect on HSA conformation compared to the unsubstituted benzaldehyde. This suggests that the electronic properties of the substituent directly influence the molecule's interaction with biological macromolecules. nih.gov

In the context of enzyme inhibition, the nature of the substituent is also critical. For example, in a series of 1,2,4-triazine derivatives incorporating a modified benzaldehyde moiety, compounds with a 2,4-dihydroxy substitution on the benzylidene ring (Compound G10 ) showed notable activity. Similarly, a derivative with a 4-methoxy group (Compound G13 ) also demonstrated significant biological effects. tandfonline.com The presence of bromo (Compound G15 ) and dichloro (Compound G6 ) substituents also modulated the inhibitory activity, highlighting the role of halogens in ligand-target interactions. tandfonline.com

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on reported findings.

| Compound ID | Substituent on Benzaldehyde Moiety | Observed Biological Effect |

| G10 | 2,4-dihydroxy | Significant inhibitory activity |

| G13 | 4-methoxy | Significant biological effects |

| G15 | 4-bromo | Modulated inhibitory activity |

| G6 | 2,4-dichloro | Modulated inhibitory activity |

This table is generated based on data from a study on 1,2,4-triazine derivatives.

The 4-methoxyphenyl (B3050149) and benzaldehyde moieties form the core scaffold of these derivatives and are both crucial for their biological activity. The benzaldehyde portion often serves as a key interaction point with target proteins, with its aldehyde group capable of forming hydrogen bonds and other interactions. Modifications to this ring, as discussed above, directly impact the binding affinity and efficacy of the compound.

The interplay between these two moieties is essential for the observed biological effects. For instance, in chalcone derivatives, the presence of methoxy (B1213986) groups on one phenyl ring, analogous to the 4-methoxyphenyl moiety, combined with various substitutions on the other phenyl ring (derived from benzaldehyde), leads to compounds with significant antitumor effects. nih.gov This indicates that the combination of these two structural components is key to their biological function.

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. Techniques such as molecular docking, ADMET prediction, and molecular dynamics simulations are invaluable in understanding how these derivatives interact with their biological targets and in predicting their pharmacokinetic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable information about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Several studies have employed molecular docking to elucidate the mechanism of action of this compound derivatives. For example, docking studies of pyrazole derivatives have been used to predict their binding affinity to the COVID-19 main protease (Mpro), a key enzyme in the viral life cycle. ajol.info Similarly, docking simulations of 1,2,4-triazine derivatives with COX and 15-LOX enzymes have helped to understand their anti-inflammatory potential. tandfonline.com

In a study of 2-methoxy benzoyl hydrazone derivatives as potential antileishmanial inhibitors, molecular docking revealed that several compounds exhibited good binding energy values within the active pocket of the target receptor. biointerfaceresearch.com For instance, compounds M12 , M15 , M16 , and M20 showed binding energies of -9.40, -8.90, -9.00, and -9.20 Kcal/mol, respectively, which were favorable compared to the reference drug pentamidine (-8.20 Kcal/mol). biointerfaceresearch.com

The following table presents the binding energies of selected 2-methoxy benzoyl hydrazone derivatives from a molecular docking study.

| Compound ID | Binding Energy (Kcal/mol) |

| M12 | -9.40 |

| M15 | -8.90 |

| M16 | -9.00 |

| M20 | -9.20 |

| Pentamidine (Reference) | -8.20 |

This data is from a study on potential antileishmanial inhibitors. biointerfaceresearch.com

Docking studies of a thiazole derivative containing a 4-methoxyphenyl group against a target receptor (4xt2) identified key amino acid residues involved in the interaction, including VAL422B, LEU407D, MET426D, TYR327A, GLN421B, SER424B, and LEU423D. tandfonline.com

In silico ADMET prediction is a crucial step in drug discovery that helps to assess the pharmacokinetic and toxicological properties of a compound. These predictions can help to identify candidates with favorable drug-like properties early in the development process, reducing the likelihood of late-stage failures.

For several derivatives of this compound, ADMET predictions have been performed to evaluate their potential as drug candidates. Studies on 2-methoxy benzoyl hydrazone derivatives indicated that they possessed good bioavailability, with some compounds predicted to be non-toxic. biointerfaceresearch.com Similarly, a thiazole derivative with a 4-methoxyphenyl moiety was predicted to have a favorable ADME and toxicity profile, suggesting its potential as a therapeutic agent. tandfonline.com

The ADMETlab 2.0 platform is a tool that allows for the systematic evaluation of ADMET properties, including physicochemical properties, medicinal chemistry friendliness, ADME endpoints, and toxicity endpoints. Such tools are instrumental in the computational assessment of novel chemical entities. Multi-task graph learning frameworks are also being developed to improve the accuracy of ADMET prediction, especially for compounds with limited experimental data. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon ligand binding.

For promising lead compounds identified through molecular docking, MD simulations can be performed to validate the stability of the docked complex and the binding pose. This approach helps to refine the understanding of the ligand-target interaction and provides a more dynamic picture of the binding event. While specific, detailed MD simulation results for this compound itself are not extensively detailed in the provided context, the application of this technique to its derivatives is a logical and often employed next step in computational drug design to confirm the stability of predicted interactions from docking studies.

Mechanistic Investigations of Molecular Interactions

The biological activity of any compound is intrinsically linked to its molecular interactions with its target. For derivatives of this compound, a biaryl compound, the spatial arrangement of the two phenyl rings and the nature of the substituents dictate the types of non-covalent interactions it can form. These interactions are crucial for molecular recognition, binding affinity, and ultimately, the compound's mechanism of action. While direct mechanistic studies on this compound itself are not extensively documented in the literature, a wealth of information can be gleaned from crystallographic, computational, and structure-activity relationship studies of closely related benzaldehyde and biphenyl (B1667301) derivatives.

Detailed research into various substituted benzaldehyde derivatives has revealed a landscape of weak intermolecular forces that govern their crystal packing and supramolecular structures. These same forces are pivotal in the interaction with biological macromolecules. Key interactions identified include C–H⋯O hydrogen bonds, π–π stacking, C–H⋯π interactions, and halogen bonding. rsc.org The aldehyde's carbonyl group is a primary participant in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org The interplay of these varied interactions facilitates the formation of complex, multi-dimensional networks, which can serve as a model for understanding receptor-ligand binding. rsc.org

Computational studies, such as Density Functional Theory (DFT), on structurally analogous compounds like substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes, provide further insight. In these systems, the biphenyl framework allows for rotation around the central C-C bond, enabling the molecule to adopt conformations that optimize interactions between substituent groups on the adjacent rings. acs.org This flexibility is critical, as it allows the molecule to adapt its shape to fit a binding pocket, with the extent of interaction being a "choice" dictated by the rotational barrier and the stability of the resulting conformer. acs.org Such studies have been used to investigate n→π* interactions between a nucleophilic nitrogen atom and the electrophilic carbonyl group, a fundamental interaction that can be a precursor to bond formation. acs.org

The nature and position of substituents on the aromatic rings significantly influence the electronic and steric properties, thereby modulating the strength and type of molecular interactions. For instance, studies on ortho-tertiary sulfonamide substituted aromatic aldehydes have shown that arene-carbonyl interactions play a stabilizing role. nih.gov Energy decomposition analysis revealed that the total interaction energy is sensitive to substituent changes, with electron-donating groups enhancing the interaction compared to electron-withdrawing groups. cas.cn This suggests that modifications to the methoxy group on the 4-methoxyphenyl ring or additions to the benzaldehyde ring in this compound derivatives could fine-tune these arene-carbonyl forces, impacting binding affinity. nih.govcas.cn

The following table summarizes the types of molecular interactions and their characteristics as observed in studies of various benzaldehyde derivatives, providing a framework for predicting the interactive potential of this compound analogues.

| Interaction Type | Participating Groups | Characteristics and Significance | Relevant Derivatives Studied |

| C–H⋯O Hydrogen Bonds | Aromatic C-H, Aldehyde C-H, Methoxy C-H; Carbonyl Oxygen | Weak hydrogen bonds that contribute significantly to the stability of crystal packing and receptor binding. The carbonyl oxygen is a potent H-bond acceptor. | Multi-substituted benzyloxy-benzaldehydes rsc.org |

| π–π Stacking | Phenyl rings of the biphenyl core | Attractive, noncovalent interactions crucial for stabilizing conformations where aromatic rings are in close proximity, often face-to-face or offset. | Benzyloxy-benzaldehyde derivatives rsc.org |

| C–H⋯π Interactions | Aromatic C-H bonds and the π-face of an adjacent aromatic ring | A weak hydrogen bond where the π-system of an aromatic ring acts as the hydrogen bond acceptor. Contributes to the overall stability of the folded conformation. | 1-phenyl-1H-imidazole derivatives, Organoantimony compounds nih.govmdpi.com |

| Arene-Carbonyl Interactions | Arene π-face and Carbonyl Carbon | A stabilizing interaction where the electron-rich aromatic ring interacts with the electrophilic carbon of the aldehyde group. Modulated by electronic effects of substituents. | ortho-tertiary sulfonamide substituted aromatic aldehydes nih.govcas.cn |

| Halogen Bonding | Halogen substituents (e.g., Cl, Br) and a nucleophilic atom (e.g., O, N) | A directional, non-covalent interaction that can enhance binding affinity and specificity, often seen in crystal engineering and drug design. | Halogenated benzyloxy-benzaldehydes rsc.org |

In silico docking studies of benzyloxybenzaldehyde derivatives designed as inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3) have provided concrete examples of these principles in a biological context. These studies predicted that the central benzaldehyde core could form face-to-face π–π stacking interactions with tyrosine residues (e.g., Y297) in the enzyme's active site. mdpi.com Furthermore, interactions with cysteine and phenylalanine residues were deemed crucial for binding affinity. mdpi.com This highlights how the biphenyl-like scaffold of this compound can position its aromatic rings and functional groups to engage in specific, stabilizing interactions within a protein's binding pocket, leading to a biological effect.

Exploration of Biological Activities and Pharmacological Potential of 2 4 Methoxyphenyl Benzaldehyde Scaffolds

Antimicrobial Activity Studies

Derivatives of the 2-(4-methoxyphenyl)benzaldehyde scaffold have demonstrated notable antimicrobial properties, with efficacy against a range of bacterial and fungal pathogens.

The antibacterial potential of compounds based on this scaffold has been evaluated against various microorganisms. A closely related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been a primary focus of these studies. HMB, isolated from Hemidesmus indicus, exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govdntb.gov.ua The mechanism of action for HMB involves targeting and disrupting the bacterial cell membrane, leading to the release of intracellular proteins and nucleic acids. nih.govdntb.gov.ua Further studies confirmed that HMB could eradicate approximately 80% of preformed MRSA biofilms and sensitize MRSA cells to tetracycline (B611298) treatment. nih.gov

Another study found that 2-hydroxy-4-methoxybenzaldehyde exhibited broad-spectrum antimicrobial activity against five Gram-negative and three Gram-positive bacteria, with MIC values ranging from 80 µg/mL to 300 µg/mL. nih.gov This suggests that 2-hydroxy-4-methoxybenzaldehyde is the primary antimicrobial component of the essential oil from the root bark of Periploca sepium. nih.gov Additionally, newly synthesized azo derivatives, such as 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, have shown moderate activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Table 1: Antibacterial Efficacy of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (incl. MRSA) | 1024 | 2 x MIC | nih.govdntb.gov.ua |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The antifungal properties of the this compound scaffold are significant, with 2-hydroxy-4-methoxybenzaldehyde (HMB or 2H4M) being a prominent example. mdpi.com It has been identified as the most potent antifungal among fourteen benzaldehyde (B42025) derivatives tested, primarily targeting the integrity of the fungal cell wall. mdpi.com HMB demonstrated particular effectiveness against Saccharomyces cerevisiae cell wall integrity mutants. mdpi.com

In studies against Fusarium graminearum, a major agricultural pathogen, HMB displayed a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.govnih.gov Its mechanism involves damaging the cell membrane, which increases permeability by approximately six-fold. nih.gov This damage results in increased lipid oxidation and osmotic stress within the fungal cells. nih.gov Furthermore, HMB has been shown to act as a chemosensitizing agent, enhancing the efficacy of other antifungal compounds like monoterpenoid phenols (carvacrol, thymol). mdpi.com The active ingredient responsible for the antifungal activity of Decalepis hamiltonii root has been reported to be HMB. researchgate.net

Table 2: Antifungal Efficacy of 2-Hydroxy-4-methoxybenzaldehyde (HMB/2H4M)

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Not specified | Not specified | Targets cell wall integrity | mdpi.com |

| Fusarium graminearum | 200 | Not specified | Damages cell membrane | nih.govnih.gov |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anticancer and Antiproliferative Investigations

The this compound scaffold has also been explored for its potential in cancer therapy, with studies focusing on its cytotoxic effects, ability to inhibit key enzymes, and modulation of protein interactions.

The cytotoxic effects of benzaldehyde and its derivatives have been assessed against various cancer cell lines. Benzaldehyde itself has been shown to increase cytotoxicity and decrease cell numbers in cultured human lymphocytes at concentrations of 10, 25, and 50 μg/mL. nih.govresearchgate.net

Derivatives built on a similar framework have also been investigated. For instance, p-methoxyphenyl maleanilic acid (MPMA), a derivative, showed significant cytotoxic potency against several human cancer cell lines. nih.gov The IC₅₀ values were recorded as 56.2 ± 1.5 µg/mL for hepatocellular carcinoma (HepG-2), 89.9 ± 1.8 µg/mL for colon carcinoma (HCT-116), and 104 ± 2.7 µg/mL for breast carcinoma (MCF-7) cell lines. nih.gov In contrast, certain benzyloxybenzaldehyde derivatives designed as enzyme inhibitors showed no significant cytotoxicity on A549 and H1299 lung cancer cells, indicating that cytotoxic effects can be highly dependent on the specific substitutions on the scaffold. nih.gov

Table 3: In Vitro Cytotoxicity of Benzaldehyde Scaffolds

| Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Benzaldehyde | Human Lymphocytes | Cytotoxic at 10, 25, 50 µg/mL | nih.govresearchgate.net |

| p-Methoxyphenyl maleanilic acid (MPMA) | HepG-2 | 56.2 ± 1.5 | nih.gov |

| p-Methoxyphenyl maleanilic acid (MPMA) | HCT-116 | 89.9 ± 1.8 | nih.gov |

IC₅₀: Half maximal inhibitory concentration

A significant area of investigation has been the ability of this compound derivatives to act as enzyme inhibitors. Compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers. nih.gov Two such compounds, ABMM-15 and ABMM-16, exhibited IC₅₀ values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3. nih.gov

Other complex derivatives have also shown potent enzyme inhibition. A quinazoline (B50416) derivative containing the 2-(4-methoxyphenyl) group was found to be a potent inhibitor in the series against HIV-1 and HIV-2 viral strains. scispace.com Furthermore, benzimidazole (B57391) derivatives synthesized from substituted benzaldehydes have demonstrated inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com These findings highlight the versatility of the scaffold in designing targeted enzyme inhibitors.

Table 4: Enzyme Inhibition by Benzaldehyde Scaffolds

| Derivative Scaffold | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 | 0.23 µM | nih.gov |

| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 µM | nih.gov |

ALDH1A3: Aldehyde Dehydrogenase 1A3

The modulation of protein-protein interactions (PPIs) is a key strategy in developing novel therapeutics. nih.gov Benzaldehyde has been shown to suppress major signaling pathways in cancer cells—including PI3K/AKT/mTOR, STAT3, NFκB, and ERK—by regulating protein interactions mediated by the 14-3-3ζ protein. researchgate.net This suggests that benzaldehyde may function as a new class of anticancer agent by inhibiting signals that promote tumor growth. researchgate.net

Docking studies with derivatives have provided further insight. The derivative p-methoxyphenyl maleanilic acid (MPMA) was docked to mutants of the tumor suppressor protein p53, suggesting a binding affinity that could underpin its anticancer activity. nih.gov Additionally, studies on the interaction between para-substituted benzaldehyde derivatives and human serum albumin (HSA) revealed that binding occurs primarily through hydrogen bonding and hydrophobic interactions. nih.gov This research into how these scaffolds interact with key biological proteins is crucial for understanding their pharmacological potential.

Anti-Inflammatory Activities

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory properties. One such derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.gov In studies involving lipopolysaccharide (LPS)-induced inflammation, MMPP treatment was shown to reduce memory loss in animal models. This neuroprotective effect was associated with a decrease in key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as reduced activation of microglia and astrocytes in the brain. nih.gov The mechanism of action for MMPP is believed to be its suppression of the DNA binding activities of STAT3, a critical pathway in neuroinflammation. nih.gov

Another complex derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has also been evaluated for its anti-inflammatory effects. In LPS-stimulated RAW 264.7 macrophage cells, HHMP significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner, further underscoring the potential of methoxyphenyl-containing structures in mitigating inflammatory responses. mdpi.com

Antioxidant Properties

The antioxidant potential of scaffolds related to this compound has been investigated, primarily focusing on hydroxylated analogs. For instance, 2-hydroxy-4-methoxybenzaldehyde, a major component of the essential oil from Periploca sepium root bark, has exhibited moderate antioxidant activity. nih.gov Its capacity as an antioxidant was evaluated using several complementary assays, including DPPH free radical scavenging, β-carotene-linoleic acid bleaching, and a ferrozine-Fe2+ complex formation system. nih.gov The results indicated that the antioxidant effects of the essential oil could be largely attributed to this main component. nih.gov While not the exact titular compound, the activity of this closely related isomer suggests that the methoxybenzaldehyde moiety is a key contributor to these properties.

Antitubercular Activity

A Mannich base derivative of the this compound scaffold has shown significant promise as an antitubercular agent. The compound, 2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone (B45756) hydrochloride, demonstrated potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, it maintained its efficacy against various drug-resistant strains of the microorganism, indicating a resilient mechanism of action. nih.gov This suggests that the core structure could be a valuable starting point for developing new therapies to combat resistant tuberculosis.

| Compound Name | Target Organism | Activity (MIC) | Source |

| 2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone hydrochloride | Mycobacterium tuberculosis H37Rv & drug-resistant strains | 0.78 µg/mL | nih.gov |

Antiplasmodial Activity

Chalcones derived from a 4-methoxyphenyl (B3050149) structure have been synthesized and evaluated for their ability to combat the malaria parasite, Plasmodium falciparum. One such derivative, (E)-3-(4-Methoxyphenyl)-1-(4-(2,2,2-trifluoroethoxy)phenyl)prop-2-en-1-one, showed activity against the parasite. nih.gov Further research into related chalcones with a 2-fluoroethoxy group instead of a trifluoroethoxy group revealed that the number and position of fluorine atoms play a crucial role in their antiplasmodial efficacy. nih.gov This line of investigation highlights the utility of the methoxyphenyl-chalcone scaffold in the search for new antimalarial drug candidates.

Ovicidal Activity

Derivatives of methoxybenzaldehyde have been assessed for their ovicidal properties against the eggs of Anopheles gambiae, a primary vector for malaria. biorxiv.org A key study evaluated 1,5-bis(4-methoxyphenyl)penta-1,4-diene-3-one, a derivative of 4-methoxybenzaldehyde (B44291). This compound exhibited moderate ovicidal activity. biorxiv.orgmmust.ac.keresearchgate.net The research concluded that the aldehyde and hydroxyl groups directly attached to a phenyl ring are critical structural features for the ovicidal effects of this class of aromatic compounds. biorxiv.orgmmust.ac.ke

| Compound Name | Target Organism | Activity (LC50) | Source |

| 1,5-bis(4-methoxyphenyl)penta-1,4-diene-3-one | Anopheles gambiae eggs | 15.642 ppm | biorxiv.orgmmust.ac.keresearchgate.net |

Applications in Chemical Biology as Probes or Modulators

A chemical probe is a small molecule used to study and manipulate biological systems, such as investigating the function of a specific protein. rjeid.comnih.gov The demonstrated biological activities of this compound derivatives position them as valuable modulators and potential chemical probes.

For example, the derivative MMPP's selective inhibition of the STAT3 pathway makes it a useful tool for researchers to probe the roles of this signaling pathway in neuroinflammation and other disease processes. nih.gov Similarly, the antitubercular compound 2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone hydrochloride can be used to investigate mechanisms of action and resistance in M. tuberculosis. nih.gov By modulating the activity of their respective biological targets, these compounds allow for the detailed study of cellular functions and disease pathologies, accelerating the process of drug discovery and target validation. rjeid.com

Applications of 2 4 Methoxyphenyl Benzaldehyde in Advanced Materials Science and Catalysis

Development of Specialty Chemicals and Materials with Unique Properties

The benzaldehyde (B42025) scaffold is a cornerstone in the synthesis of specialty chemicals due to the versatile reactivity of the aldehyde group. Derivatives of methoxy-substituted benzaldehydes are employed in the creation of novel compounds with specific biological or material properties.

For instance, the core structure is used to build complex azo compounds. The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde creates a new azo-aldehyde designed for the preparation of biologically active molecules. mdpi.com Diazo compounds are noted for their interesting biological activities, and the presence of methoxy (B1213986) groups can enhance these properties. mdpi.com This new aldehyde can be reacted with various aromatic amines to afford corresponding Schiff bases, which are under investigation for their potential antibacterial and antifungal activities. mdpi.com

Similarly, other benzaldehyde derivatives are used to create new classes of potential antibacterial agents. Through substitution reactions of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives, new 4-phenacyloxy benzaldehyde compounds have been synthesized. orientjchem.org These syntheses, conducted in micellar media, produce novel ether derivatives with yields ranging from 46-66%. orientjchem.org

In the realm of materials science, fluorinated benzaldehyde derivatives are crucial for producing advanced polymers and coatings. These materials, including fluorinated polyimides and liquid crystal materials, often exhibit enhanced chemical resistance and thermal stability, which are critical for applications in electronics and display technology. safrole.com The incorporation of such aldehyde-derived units into polymer chains imparts these unique and desirable properties.

Applications in Fluorine Chemistry

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, such as metabolic stability, lipophilicity, and bioavailability, making it a key strategy in drug design and materials science. safrole.comnih.gov Benzaldehyde derivatives are important substrates for fluorination reactions.

Direct fluorination of benzaldehyde derivatives using elemental fluorine has been studied. For example, the reaction with 4-methoxy-benzaldehyde in acetonitrile (B52724) at 0 °C results in a mixture of products arising from the displacement of hydrogen atoms at different positions on the aromatic ring. acs.org The process yields fluoroaromatic products consistent with an electrophilic substitution mechanism. acs.org

| Product | Position of Fluorination | Relative Ratio |

|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | ortho to Methoxy | 2.9 |

| 2-Fluoro-4-methoxybenzaldehyde | meta to Methoxy | 1.0 |

This table shows the relative ratios of the main fluoroaromatic products obtained from the direct fluorination of 4-methoxybenzaldehyde, a close isomer of the title compound.

The resulting fluorobenzaldehydes are versatile synthetic intermediates. wikipedia.org They can be used to create a variety of Schiff base compounds through condensation reactions, some of which form the basis for metal complexes with demonstrated antimicrobial properties. wikipedia.org Furthermore, the unique properties imparted by fluorine make these derivatives valuable in the development of advanced materials like high-performance polymers and liquid crystals. safrole.com

Organic Nonlinear Optical (NLO) Materials

Organic materials with nonlinear optical (NLO) properties are essential for applications in optical communications, data processing, and frequency conversion. dtic.mil The design of these materials often involves creating molecules with a specific electronic structure, typically a donor-pi-acceptor (D-π-A) system. Benzaldehyde derivatives are excellent building blocks for these chromophores.

For example, benzalacetophenone derivatives (chalcones), known for their NLO properties, can be synthesized using substituted benzaldehydes. A patent describes the preparation of 3-(4-methoxyphenyl)-1-(4-aminophenyl)-2-propen-1-one for use in NLO materials. google.com This reaction, a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone, creates the conjugated system necessary for second-order NLO effects. google.com

Catalytic Applications

The aldehyde functionality and the biaryl structure of 2-(4-methoxyphenyl)benzaldehyde make it and its isomers useful in the field of catalysis, both as precursors to ligands for metal complexes and as substrates in highly selective cascade reactions.

While not ligands themselves, substituted benzaldehydes are critical starting materials for synthesizing complex organic molecules that act as ligands in catalysis. rsc.org These ligands coordinate with transition metals to form complexes with enhanced catalytic activity. nih.govnih.gov

A prominent example is the synthesis of benzimidazole-based ligands. The process begins with the condensation of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) with o-phenylenediamine (B120857) to form a Schiff base intermediate. nih.govnih.gov This intermediate then undergoes cyclization to form the benzimidazole (B57391) ring. nih.govnih.gov The resulting 2-substituted-benzimidazole acts as a versatile ligand, forming stable and catalytically active complexes with various transition metals. These metal complexes are effective catalysts for a range of organic transformations and polymerization reactions. nih.govnih.gov The electronic properties of the ligand, influenced by the substituent from the original aldehyde, play a crucial role in the activity of the final catalyst. nih.gov

Cascade reactions, where multiple chemical transformations occur in a single pot, are a cornerstone of green and efficient chemistry. Biocatalytic cascades, in particular, offer exceptional selectivity. A close isomer, 4-methoxybenzaldehyde, has been used as a key substrate in stereocomplementary enzyme cascades to produce all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a potential anti-inflammatory agent. acs.orgacs.org

In these one-pot, two-step cascades, a carboligase enzyme first catalyzes the reaction between 4-methoxybenzaldehyde and another aldehyde. acs.org Subsequently, NADPH-dependent alcohol dehydrogenases reduce the resulting ketone to the desired chiral diol with excellent isomeric purities (>99%). acs.orgacs.org Such processes demonstrate how a relatively simple precursor like a methoxy-substituted benzaldehyde can be converted into a high-value, complex chiral molecule with high efficiency and sustainability. acs.orgacs.org

Chemical Sensor Development and Electrochemical Detection

Derivatives of this compound have been utilized in the development of highly sensitive and selective chemical sensors. A notable application is in the creation of an electrochemical sensor for the detection of cancer antigen 125 (CA125), a biomarker for ovarian cancer.

For this purpose, a novel benzothiophene (B83047) derivative, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB), was synthesized using palladium-catalyzed coupling and electrophilic cyclization reactions. This MPBB molecule, which contains the core this compound structure, functions as a "chemical antibody." It was dispersed in a Nafion solution on an electrode, which was then used to incubate the CA125 antigen.

The sensor's performance was evaluated using differential pulse voltammetry (DPV), revealing excellent sensitivity and a wide detection range.

| Parameter | Value |

|---|---|

| Linear Range 1 | 5–50 ng/mL |

| Linear Range 2 | 100–500 ng/mL |

| Limit of Detection (LOD) | 0.03385 ng/mL |

| Limit of Quantification (LOQ) | 0.10155 ng/mL |

Interference studies and tests with artificial serum confirmed that the electrode is a promising and selective tool for determining CA125 levels. Molecular docking studies further supported the strong binding interaction between the MPBB molecule and the CA125 antigen. These results indicate that sensors based on derivatives of this compound are a promising alternative to conventional immunoassays.

Future Research Directions and Emerging Paradigms for 2 4 Methoxyphenyl Benzaldehyde

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The development of novel derivatives of 2-(4-Methoxyphenyl)benzaldehyde with enhanced biological activity is a promising area of research. The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Future research will likely focus on synthesizing analogs with varied substituents on both aromatic rings to modulate their electronic and steric properties. For instance, the introduction of different functional groups on the phenyl ring of the benzaldehyde (B42025) moiety or alterations to the methoxy (B1213986) group could significantly impact the molecule's interaction with biological targets.

The synthesis of related heterocyclic compounds, such as 1,5-benzothiazepines derived from reactions involving 3-(4-methoxyphenyl)-1-(2-naphthyl)-2-propenone, has demonstrated the potential for creating biologically active molecules from precursors with a similar methoxyphenyl group. researchgate.net Similarly, studies on 5-(4-methoxyphenyl)-oxazole derivatives have shown that the entire molecular structure is crucial for its biological effects, suggesting that even minor modifications to this compound could lead to significant changes in bioactivity. nih.gov